N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide
Description
N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide is a synthetic acrylamide derivative characterized by a central acrylamide backbone substituted with a 2,4-dimethylphenyl group at the α-position and a 4-(sec-butyl)phenyl group at the nitrogen. The sec-butyl and dimethylphenyl substituents confer lipophilicity and steric bulk, which may influence solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
(E)-N-(4-butan-2-ylphenyl)-3-(2,4-dimethylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-5-16(3)18-8-11-20(12-9-18)22-21(23)13-10-19-7-6-15(2)14-17(19)4/h6-14,16H,5H2,1-4H3,(H,22,23)/b13-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHJOJLAHIYPKK-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C=CC2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide typically involves the reaction of 4-(sec-butyl)aniline with 2,4-dimethylbenzaldehyde under specific conditions to form the corresponding imine. This imine is then subjected to a condensation reaction with acrylamide to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the acrylamide moiety.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or reduced acrylamide derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
2.1 Polymer Chemistry
One of the primary applications of N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide is in the field of polymer chemistry. It serves as a monomer for the production of copolymers that can be tailored for specific properties such as thermal stability, mechanical strength, and solubility. These copolymers find use in coatings, adhesives, and sealants.
Case Study: Copolymerization Techniques
- Researchers have explored the copolymerization of this compound with other acrylamides to produce materials with enhanced properties. For instance, studies indicate that incorporating this compound into polyacrylate matrices improves their thermal stability and mechanical performance.
2.2 Biomedical Applications
The compound has potential biomedical applications due to its biocompatibility and ability to form hydrogels. Hydrogels made from this acrylamide derivative can be used in drug delivery systems and tissue engineering.
Case Study: Hydrogel Formation
- A study demonstrated that hydrogels synthesized from this compound exhibited controlled drug release profiles, making them suitable for sustained medication delivery in therapeutic applications.
Industrial Applications
3.1 Coatings and Adhesives
This compound is utilized in the formulation of coatings and adhesives due to its excellent adhesion properties and resistance to solvents and heat.
Data Table: Properties of Coatings Using this compound
| Property | Value |
|---|---|
| Adhesion Strength | High |
| Solvent Resistance | Excellent |
| Thermal Stability | Up to 200°C |
3.2 Textile Industry
In the textile industry, this compound is used as a finishing agent to enhance the durability and stain resistance of fabrics.
Case Study: Textile Treatment
- Research has shown that fabrics treated with formulations containing this compound exhibit improved water repellency and stain resistance compared to untreated fabrics.
Environmental Considerations
While exploring the applications of this compound, it is essential to consider its environmental impact. Studies on the biodegradability and toxicity of this compound are ongoing to ensure safe usage in various industries.
Mechanism of Action
The mechanism of action of N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Differences and Similarities
Key Observations:
- Lipophilicity : The sec-butyl and dimethylphenyl groups in the target compound likely result in a higher logP compared to analogs with polar substituents (e.g., hydroxy or methoxy groups) .
- Steric Effects : The branched sec-butyl group may hinder binding to flat enzymatic pockets, unlike linear chains (e.g., benzyl in ) or smaller substituents (e.g., methoxy in ).
- Electronic Effects : Methyl groups (electron-donating) contrast with electron-withdrawing groups like trifluoromethoxy or fluorine , altering electronic distribution and reactivity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide, a compound with the CAS number 60697-80-5, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C21H25NO
- Molecular Weight : 321.44 g/mol
- Structural Characteristics : The compound features a phenylacrylamide structure with a sec-butyl group and dimethyl substitutions on the aromatic rings.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The biological activity can be summarized in the following table:
Case Studies
- HeLa Cell Line Study : In a focused library development study, this compound exhibited an IC50 value of 0.3 μM against HeLa cells, indicating potent cytotoxicity. The compound was noted for its ability to inhibit cell proliferation significantly, suggesting potential as a therapeutic agent in cervical cancer treatment .
- A549 Lung Cancer Cells : Another study reported an IC50 of 7.0 μM for A549 cells, where the compound was found to induce apoptosis through mitochondrial pathways. This suggests that the compound may disrupt mitochondrial function, leading to programmed cell death .
- MCF-7 Breast Cancer Cells : Research indicated that this compound also affects MCF-7 cells with an IC50 of 5.6 μM by causing cell cycle arrest at the G1 phase, thereby preventing further division and proliferation .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components:
- Substituents on Aromatic Rings : The presence of sec-butyl and dimethyl groups enhances lipophilicity, which may improve cellular uptake and bioavailability.
- Acrylamide Moiety : This functional group is crucial for binding interactions with biological targets, particularly in cancer cells.
Research indicates that modifications to the aromatic rings can lead to variations in potency. For instance, replacing methyl groups with larger or more electronegative substituents tends to decrease activity, highlighting the importance of maintaining specific structural features for optimal efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
